2-Naphthoxyacetic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Naphthoxyacetic acid can be achieved through the Williamson Synthesis principle, utilizing α-naphthol and chloroacetic acid as reactants under alkaline conditions. This process has been explored to optimize the yield by investigating various reaction conditions (Guo Zi-lon, 2014).
Molecular Structure Analysis
The molecular structure of 2-Naphthoxyacetic acid has been confirmed through methods such as melting point determination, infrared spectra (IR), and elemental analysis. These analytical techniques ensure the accurate identification of the compound and its purity (Guo Zi-lon, 2014).
Chemical Reactions and Properties
2-Naphthoxyacetic acid participates in a variety of chemical reactions, owing to its active functional groups. It can form complexes with metals, as seen in the synthesis of coordination complexes, demonstrating its versatility in forming supramolecular assemblies through various strong hydrogen bonds and weak interactions (Wenliang Xu et al., 2014).
Scientific Research Applications
2-Naphthoxyacetic Acid (BNOA) is a synthetic auxin, a type of plant growth regulator . Here are some of its known applications:
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Plant Growth Regulation
- Application : 2-Naphthoxyacetic Acid is used to control preharvest fruit drop and promote root proliferation . It’s also used to regulate the growth of many crop plants .
- Results : The application of 2-Naphthoxyacetic Acid can lead to improved crop yield and quality by preventing premature fruit drop and promoting healthy root development .
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Auxin Research
- Application : 2-Naphthoxyacetic Acid is used as a tool for investigating the effects of auxins on plant development . It acts as a potent inhibitor of auxin-dependent plant growth .
- Method : In scientific research, the compound is often applied to plant tissues or cells, and the effects on growth and development are observed .
- Results : This research has helped to elucidate the role of auxins in plant growth and development, and how they interact with other plant hormones and signaling pathways .
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Embryo Cell Suspension Maintenance
- Application : BNOA has been used as a component for embryo cell suspension maintenance medium .
- Method : The compound is added to the culture medium at a specific concentration, which depends on the plant species and the specific experimental setup .
- Results : The addition of BNOA to the culture medium can help maintain the viability and growth of plant embryo cells in suspension cultures .
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Inducing Somatic Embryogenesis in Grapevine
- Application : BNOA has been used as a medium component for inducing somatic embryogenesis in grapevine .
- Method : The compound is added to the culture medium, and grapevine tissues or cells are cultured under specific conditions to induce the formation of somatic embryos .
- Results : The application of BNOA can lead to the successful induction of somatic embryogenesis in grapevine, which is a useful technique for the propagation of this important crop .
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Promoting Seed Germination and Early Flowering in Tomatoes
- Application : BNOA promotes seed germination and early flowering in tomatoes .
- Method : The compound is typically applied to the soil or sprayed onto the plants. The exact method and dosage depend on the specific crop and desired outcome .
- Results : The application of BNOA can lead to improved crop yield and quality by promoting seed germination and early flowering in tomatoes .
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Improving Fruit Size and Color
- Application : BNOA effectively improves fruit size and color .
- Method : The compound is typically applied to the soil or sprayed onto the plants. The exact method and dosage depend on the specific crop and desired outcome .
- Results : The application of BNOA can lead to improved crop yield and quality by effectively improving fruit size and color .
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Synthesis of 2-naphthyloxy Derivatives
- Application : BNOA has been used in the synthesis of selected 2-naphthyloxy derivatives .
- Method : The exact method would depend on the specific derivative being synthesized, but typically involves a series of organic reactions .
- Results : The synthesized 2-naphthyloxy derivatives can be used for further testing and development, such as in drug discovery .
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Agriculture
- Application : BNOA is used as a plant growth regulator on tomatoes and strawberries .
- Method : The compound is typically applied to the soil or sprayed onto the plants. The exact method and dosage depend on the specific crop and desired outcome .
- Results : The application of BNOA can lead to improved crop yield and quality by effectively improving fruit size and color .
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Pesticide
Safety And Hazards
properties
IUPAC Name |
2-naphthalen-2-yloxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-12(14)8-15-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCJYMOBWVJQGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042195 | |
Record name | 2-Naphthoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2042195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (2-Naphthalenyloxy)acetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032706 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Naphthoxyacetic acid | |
CAS RN |
120-23-0 | |
Record name | 2-Naphthoxyacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Naphthyloxy)acetic acid [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthoxyacetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2070 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, 2-(2-naphthalenyloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Naphthoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2042195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-naphthyloxyacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.982 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2-NAPHTHYLOXY)ACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/717GVR334R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (2-Naphthalenyloxy)acetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032706 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
156 °C | |
Record name | (2-Naphthalenyloxy)acetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032706 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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